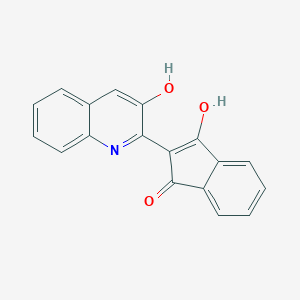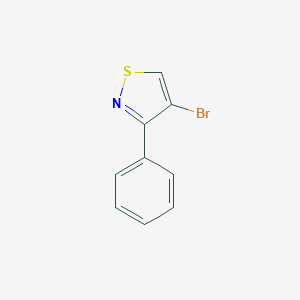
1-Phenyl-2-benzylaminopropane
概要
説明
1-Phenyl-2-benzylaminopropane, also known as this compound, is a useful research compound. Its molecular formula is C16H19N and its molecular weight is 225.33 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Ethylamines - Phenethylamines - Amphetamines - Methamphetamine - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Metabolism Studies
In Vivo Metabolism in Rats
1-Phenyl-2-benzylaminopropane, also known as benzphetamine, undergoes significant metabolic transformation in rats. The primary metabolite identified was 1-(p-hydroxyphenyl)-2-(N-benzylamino)propane, formed through aromatic hydroxylation and N-demethylation. Interestingly, one of the minor metabolites identified was methamphetamine, produced via N-debenzylation. These metabolites accounted for about 40% of the administered dose over three days (Niwaguchi, Inoue, & Suzuki, 1982).
In Vitro Metabolism in Rats
A study using rat liver microsomes for in vitro analysis identified five metabolites, including benzylamphetamine and methamphetamine. This study highlighted the role of liver microsomes and various inhibitors in the metabolic process, indicating multiple enzyme systems at play (Inoue, Suzuki, & Niwaguchi, 1983).
Chemical Synthesis and Analysis
Copper(II) Complex Formation
A study reported the synthesis of a novel copper(II) complex involving this compound derivatives. This research is significant for understanding the unique bonding behaviors and potential applications in coordination chemistry (Chattopadhyay et al., 2006).
Monoamine Oxidase Interaction
Research into compounds like 1-Benzylcyclopropylamine, a related chemical, demonstrated its interaction with monoamine oxidase (MAO), an enzyme crucial for neurotransmitter metabolism. This study provides insights into the mechanism of MAO inhibition and its implications for pharmacology and biochemistry (Silverman & Zieske, 1985).
作用機序
Target of Action
Norbenzphetamine, also known as 1-Phenyl-2-benzylaminopropane, primarily targets the nerve terminals of the lateral hypothalamic feeding center . These nerve terminals store neurotransmitters such as norepinephrine and dopamine, which play crucial roles in various physiological functions, including appetite regulation .
Mode of Action
Norbenzphetamine interacts with its targets by stimulating the release of norepinephrine and dopamine from their storage sites . This interaction is mediated through the binding of norbenzphetamine to Vesicular Monoamine Transporter 2 (VMAT2), inhibiting its function and causing a release of these neurotransmitters into the synaptic cleft .
Biochemical Pathways
The metabolism of norbenzphetamine involves several steps. It starts with benzphetamine (Bz) being metabolized to norbenzphetamine (NorBz). NorBz is then converted to N-hydroxynorbenzphetamine, which further leads to N-benzylethyl-alpha-phenylnitrone, and finally to 2-nitroso-1-phenylpropane . The last product forms a complex with cytochrome P-450, a group of enzymes that play a key role in drug metabolism .
Pharmacokinetics
The pharmacokinetics of norbenzphetamine, like other drugs, involves absorption, distribution, metabolism, and excretion . . It’s important to note that the pharmacokinetic characteristics of drugs can be influenced by various factors, including dose, route of administration, drug formulation, and bioavailability .
Result of Action
The primary result of norbenzphetamine’s action is a decrease in appetite . By stimulating the release of norepinephrine and dopamine, norbenzphetamine reduces the sensation of hunger, thereby reducing caloric intake . This makes it a potential therapeutic agent for weight management.
Action Environment
The action, efficacy, and stability of norbenzphetamine, like other drugs, can be influenced by various environmental factors. These factors can range from the chemical environment within the body to larger scale environmental factors . For instance, changes in the body’s chemical environment can affect how the drug is absorbed, distributed, metabolized, and excreted . On a larger scale, factors such as air pollution and green space have been shown to impact mental health, which could potentially influence the efficacy of drugs like norbenzphetamine .
生化学分析
Biochemical Properties
Norbenzphetamine interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with cytochrome P450 2B4 . The cytochrome P450 2B4-substrate complex is reduced from the ferric to the ferrous form by cytochrome P450 reductase . After binding oxygen, the oxyferrous protein accepts a second electron which is provided by either cytochrome P450 reductase or cytochrome b .
Cellular Effects
It is known that Norbenzphetamine is a metabolite of benzphetamine , which is known to have effects on cellular function. For instance, benzphetamine has been shown to induce hydrogen peroxide production and 455-nm complex formation in microsomes .
Molecular Mechanism
The molecular mechanism of Norbenzphetamine involves several steps. It is formed from benzphetamine, which leads to N-hydroxynorbenzphetamine, which then leads to N-benzylethyl-alpha-phenylnitrone, and finally to 2-nitroso-1-phenylpropane . The last product forms a complex with cytochrome P-450 with an absorbance maximum at 455 nm .
Temporal Effects in Laboratory Settings
It is known that the metabolism of benzphetamine, from which Norbenzphetamine is derived, can be influenced by factors such as the presence of other substances .
Dosage Effects in Animal Models
It is known that benzphetamine, from which Norbenzphetamine is derived, has been studied in animal models .
Metabolic Pathways
Norbenzphetamine is involved in the metabolic pathway of benzphetamine . This pathway involves several steps, including the reduction of benzphetamine to Norbenzphetamine, the hydroxylation of Norbenzphetamine to N-hydroxynorbenzphetamine, and the formation of N-benzylethyl-alpha-phenylnitrone and 2-nitroso-1-phenylpropane .
Transport and Distribution
It is known that benzphetamine, from which Norbenzphetamine is derived, can be transported and distributed within cells .
Subcellular Localization
It is known that benzphetamine, from which Norbenzphetamine is derived, can be localized within cells .
特性
IUPAC Name |
N-benzyl-1-phenylpropan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N/c1-14(12-15-8-4-2-5-9-15)17-13-16-10-6-3-7-11-16/h2-11,14,17H,12-13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLCDKDGHTWGGQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=C1)NCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40910755 | |
| Record name | 1-Phenyl-2-(benzylamino)propane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40910755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1085-42-3, 57378-23-1 | |
| Record name | Benzylamphetamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1085-42-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Norbenzphetamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001085423 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzylamphetamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057378231 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Phenyl-2-(benzylamino)propane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40910755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | benzyl(1-phenylpropan-2-yl)amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BENZYLAMPHETAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1OV1CK7BED | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
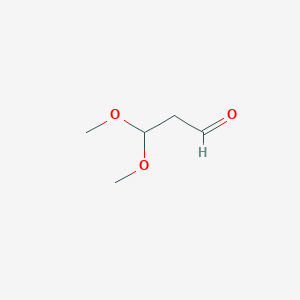
![Dibenzo[a,o]perylene](/img/structure/B92097.png)
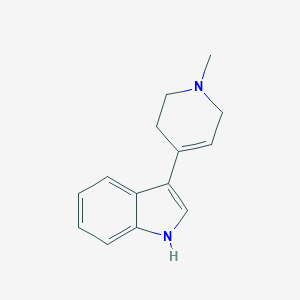
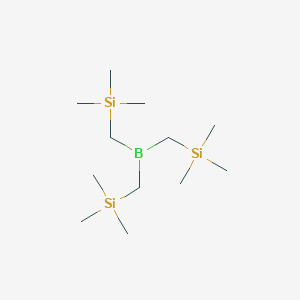
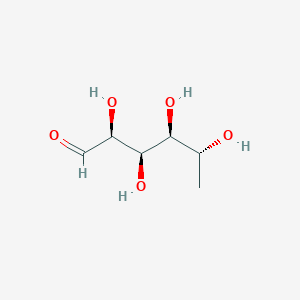
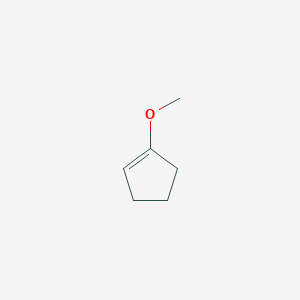
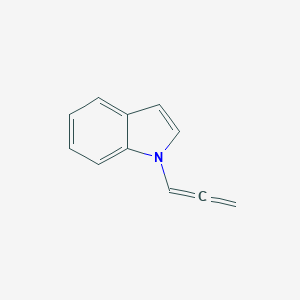

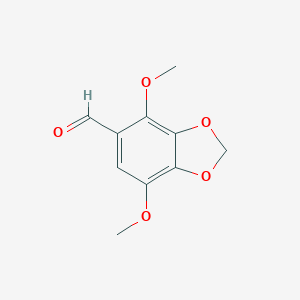
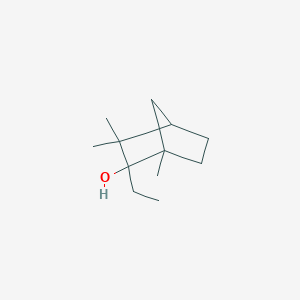
![2-[Methyl-[(4-methylphenyl)diazenyl]amino]acetic acid](/img/structure/B92115.png)
